molecular formula C29H44O9 B1209331 Frugoside CAS No. 546-02-1

Frugoside

Cat. No. B1209331
CAS RN: 546-02-1
M. Wt: 536.7 g/mol
InChI Key: WPVGSIBYLZQSIK-VEZJFPMXSA-N
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Description

Frugoside is a natural product found in Asclepias incarnata, Gomphocarpus sinaicus, and other organisms with data available.

Scientific Research Applications

Anticancer Properties in Melanoma Cells

Frugoside exhibits notable antitumor effects in melanoma cells. It induces mitochondria-mediated apoptotic cell death by inhibiting the expression of sulfiredoxin in melanoma cells. This process involves the accumulation of reactive oxygen species and activation of specific cellular pathways, leading to the death of human melanoma cells. These findings suggest this compound's potential as a therapeutic agent in treating melanoma (Song et al., 2019).

Osteoarthritis Progression Delay

This compound has shown potential in delaying the progression of osteoarthritis. It works by inhibiting miR-155-modulated synovial macrophage M1 polarization, reducing inflammation, and slowing down cartilage degradation. This action delays osteoarthritis development in experimental models and suggests this compound's utility in osteoarthritis prevention and treatment (Wang et al., 2021).

Molecular Docking and Anticancer Effects

This compound, along with other compounds, has been studied for its binding modes against various molecular targets involved in cancer progression. Molecular docking analyses indicate its potential in inhibiting key targets in the cell cycle and DNA replication, providing insights into its mechanisms of anticancer activity (Gurung et al., 2016).

Cytotoxicity in Various Cell Lines

Research has identified this compound as one of the cytotoxic principles in certain traditional medicinal roots. It exhibits selective cytotoxicity against various human cell lines, suggesting its potential use in targeting specific types of cells, particularly in cancer therapies (Kiuchi et al., 1998).

properties

CAS RN

546-02-1

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,15,17-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26?,27-,28-,29+/m1/s1

InChI Key

WPVGSIBYLZQSIK-VEZJFPMXSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O

Other CAS RN

56324-39-1

synonyms

cannogenol-3-O-beta-D-allomethyloside
frugoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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